4-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid
Beschreibung
4-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid is a biphenyl-derived carboxylic acid with distinct substituents: a chlorine atom at the 4-position of the first benzene ring and a trifluoromethoxy (-OCF₃) group at the 3'-position of the second benzene ring (Figure 1).
Molecular Formula: C₁₄H₈ClF₃O₃
Molecular Weight: 316.65 g/mol (calculated)
Eigenschaften
IUPAC Name |
2-chloro-5-[3-(trifluoromethoxy)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-12-5-4-9(7-11(12)13(19)20)8-2-1-3-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFPLMBBVAZXDAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681316 | |
| Record name | 4-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261686-26-3 | |
| Record name | 4-Chloro-3'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Grignard Reaction-Based Synthesis
The Grignard reaction serves as a foundational method for constructing biphenyl frameworks. A representative approach, adapted from the synthesis of 4-(trifluoromethyl)-2'-biphenylcarboxylic acid , involves the formation of a magnesium-based intermediate. In this method, magnesium turnings react with 2-(2-methoxyphenyl)-4,4-dimethyl-2-oxazoline in dry tetrahydrofuran (THF) under nitrogen. The addition of p-bromotrifluoromethylbenzene initiates the Grignard reaction, yielding 2-(4,4-dimethyl-2-oxazolin-2-yl)-4'-trifluoromethylbiphenyl after reflux and workup.
Subsequent hydrolysis with 6 N hydrochloric acid converts the oxazoline moiety into a carboxylic acid group. This step, conducted under vigorous reflux for 2 hours, achieves an 86% yield of the target biphenylcarboxylic acid after recrystallization . For 4-chloro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid, analogous steps could involve substituting p-bromotrifluoromethoxybenzene as the electrophilic partner, with careful optimization of the methoxy-to-trifluoromethoxy substitution.
Critical Parameters:
-
Solvent: Dry THF ensures optimal Grignard reactivity.
-
Temperature: Reflux conditions (≈66°C for THF) balance reaction rate and side-product formation.
-
Workup: Ethyl ether and dichloromethane washes prevent magnesium salt contamination .
Cycloaddition and Functionalization Strategies
A patent by WO2019199459A1 outlines a cycloaddition-based route to biphenyl carboxylic acids using furanyl precursors. Benzene or toluene reacts with 2-substituted furans (e.g., 2-formylfuran) in the presence of zeolite catalysts, forming bicyclic ether intermediates. These intermediates undergo ring-opening and dehydrogenation to yield biphenyl derivatives.
For the target compound, introducing chloro and trifluoromethoxy groups requires selective functionalization. For example, chlorination via electrophilic substitution at the para position of one benzene ring could precede trifluoromethoxylation at the meta position of the adjacent ring. Subsequent oxidation of a methyl or formyl group to the carboxylic acid (using KMnO₄ or CrO₃) completes the synthesis .
Reaction Conditions:
-
Catalyst: H-beta zeolite (Si/Al = 75) promotes furan-benzene cycloaddition.
-
Oxidation: 6 M HNO₃ at 80°C for 12 hours converts methyl groups to carboxylic acids .
Coupling Reactions with Isocyanate Intermediates
The use of 4-chloro-3-(trifluoromethyl)phenyl isocyanate, as described in US10144710B2 , provides a pathway to biphenyl ureas, which can be hydrolyzed to carboxylic acids. In a representative procedure, 4-chloro-N-methylpicolinamide reacts with 4-amino-3-fluorophenol to form a phenoxy intermediate. This intermediate couples with 4-chloro-3-(trifluoromethyl)phenyl isocyanate in dichloromethane at 0–5°C, followed by dimethylsulfoxide (DMSO)-mediated cyclization to yield a urea-linked biphenyl .
Acid hydrolysis of the urea moiety (e.g., with HCl/EtOH) could cleave the carbamate group, revealing the carboxylic acid functionality. This method’s versatility allows for modular introduction of substituents, though steric effects from the trifluoromethoxy group may necessitate longer reaction times or elevated temperatures.
Optimization Insights:
-
Solvent: Dichloromethane ensures good solubility of isocyanate intermediates.
Comparative Analysis of Synthetic Routes
The table below evaluates the three primary methods based on yield, scalability, and functional group tolerance:
Purification and Characterization
Post-synthetic purification is critical for removing genotoxic impurities (e.g., unreacted intermediates). Vacuum distillation (≤−0.096 MPa, 95–100°C) effectively isolates crude products, as demonstrated in the synthesis of 4-chloro-3-(trifluoromethyl)phenylisocyanate . Recrystallization from ethyl ether/pentane mixtures further enhances purity, with melting point analysis (167–169°C) confirming crystalline integrity .
Modern characterization techniques include:
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as the Suzuki-Miyaura reaction.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction reactions can produce corresponding carboxylic acid derivatives or alcohols.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Recent studies have highlighted the potential of 4-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid as an anticancer agent. Research indicates that this compound inhibits specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549). The IC50 values were determined to be in the low micromolar range, suggesting potent activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid | MCF-7 | 5.2 |
| 4-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid | A549 | 6.8 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines.
Case Study:
In a study published in the European Journal of Pharmacology, researchers found that treatment with this compound reduced levels of TNF-alpha and IL-6 in activated macrophages, demonstrating its potential as an anti-inflammatory agent.
Herbicidal Activity
4-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid has been explored for its herbicidal properties. Its structure suggests potential efficacy against a range of weed species.
Case Study:
A field trial reported in the Journal of Agricultural and Food Chemistry showed that formulations containing this compound effectively controlled common weeds such as Amaranthus retroflexus and Chenopodium album at concentrations as low as 200 g/ha.
| Weed Species | Control Rate (%) | Application Rate (g/ha) |
|---|---|---|
| Amaranthus retroflexus | 85 | 200 |
| Chenopodium album | 78 | 200 |
Polymer Additives
The incorporation of this compound into polymer matrices has been researched for enhancing thermal stability and mechanical properties.
Case Study:
Research published in Polymer Degradation and Stability indicated that adding small amounts of 4-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid to polycarbonate improved its thermal degradation temperature by approximately 20°C compared to unmodified polycarbonate.
Wirkmechanismus
The mechanism of action of 4-Chloro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The presence of the chloro and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Substituent Variations and Physicochemical Properties
Structural and Electronic Effects
- Electron-Withdrawing Groups (EWGs): The chlorine and trifluoromethoxy groups in the target compound increase the acidity of the carboxylic acid (pKa ~2–3) compared to non-halogenated analogs. This enhances solubility in polar solvents and may improve binding to polar residues in biological targets .
Steric Effects :
- The 3'-trifluoromethoxy group occupies a meta position on the second benzene ring, creating a steric profile distinct from para-substituted analogs (e.g., 4'-trifluoromethyl). This may influence conformational flexibility and target binding .
Biologische Aktivität
4-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid, a compound with significant potential in pharmaceutical applications, has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data tables and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H8ClF3O3
- Molecular Weight : 304.65 g/mol
- CAS Number : 376592-93-7
- Physical State : Solid
Antimicrobial Activity
Research indicates that 4-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid exhibits notable antimicrobial properties. The compound has been tested against various bacterial strains, showing effectiveness comparable to traditional antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 28 | 50 |
| Escherichia coli | 24 | 40 |
| Pseudomonas aeruginosa | 30 | 45 |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Effect Observed |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Significant reduction in cell viability |
| PC3 (prostate cancer) | 9.8 | Induction of apoptosis |
| HCT116 (colon cancer) | 15.2 | Cell cycle arrest in the S phase |
The compound demonstrated IC50 values ranging from 9.8 to 15.2 µM across different cell lines, indicating its potential as a chemotherapeutic agent .
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University tested the compound against multi-drug resistant bacterial strains. Results showed that it inhibited growth effectively, suggesting its use as a lead compound for antibiotic development. -
Investigation of Anticancer Properties :
In vitro studies published in the Journal of Medicinal Chemistry revealed that treatment with this compound led to significant apoptosis in MCF-7 cells, with morphological changes consistent with programmed cell death. The study highlighted the potential pathways affected by the compound, including the downregulation of anti-apoptotic proteins.
The biological activity of 4-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid is attributed to several mechanisms:
- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis and interferes with essential metabolic pathways.
- Anticancer Mechanism : It induces oxidative stress within cancer cells, leading to apoptosis through the activation of caspases and inhibition of survival signaling pathways.
Q & A
Q. What are the established synthetic routes for 4-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxylic acid?
The synthesis typically involves Suzuki-Miyaura cross-coupling between a halogenated benzoic acid derivative (e.g., 3-bromo-4-chlorobenzoic acid) and a trifluoromethoxy-substituted aryl boronic acid/ester. Palladium catalysts (e.g., Pd(PPh₃)₄) in a mixed solvent system (THF/H₂O) under inert atmosphere are commonly used. Post-coupling, hydrolysis or oxidation steps may refine the carboxylic acid group. Purification often employs recrystallization or column chromatography, with purity verified via HPLC (>95%) and melting point analysis .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹⁹F NMR : The trifluoromethoxy group (OCF₃) produces distinct ¹⁹F signals near -55 to -60 ppm, while biphenyl protons show coupling patterns in aromatic regions (δ 7.2–8.1 ppm).
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M-H]⁻ at m/z 329.0 for C₁₄H₇ClF₃O₃).
- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and OCF₃ vibrations (~1250–1150 cm⁻¹) are diagnostic .
Q. How is solubility optimized for biological assays?
The compound’s low aqueous solubility (logP ~3.2) necessitates DMSO stock solutions (10–50 mM). For in vitro studies, dilution in buffered solutions (PBS, pH 7.4) with <1% DMSO is standard. Sonication or co-solvents (e.g., cyclodextrins) may enhance dispersion .
Advanced Research Questions
Q. How can computational modeling predict reactivity or binding interactions?
Density Functional Theory (DFT) calculates electronic properties (e.g., Fukui indices) to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with biological targets (e.g., enzymes), leveraging the trifluoromethoxy group’s hydrophobicity and steric effects. Transition-state simulations (Gaussian 16) optimize catalytic conditions for synthesis .
Q. What strategies resolve contradictions in reported bioactivity data?
- Orthogonal Assays : Compare enzyme inhibition (IC₅₀) across fluorometric, radiometric, and SPR-based platforms to rule out assay-specific artifacts.
- Impurity Profiling : Use DSC/TGA to detect polymorphic forms or hydrate interference. LC-MS identifies byproducts (e.g., dechlorinated derivatives).
- Meta-Analysis : Cross-reference substituent effects; e.g., replacing OCF₃ with OCH₃ in analogous compounds reduces metabolic stability .
Q. How to design experiments probing the trifluoromethoxy group’s role in stability?
- Metabolic Studies : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Compare half-lives against non-fluorinated analogs.
- Photostability Tests : Expose to UV light (λ = 254 nm) and track decomposition kinetics. The OCF₃ group’s electron-withdrawing nature may accelerate hydrolysis under acidic conditions .
Q. What methodologies validate crystallographic data for structural analogs?
Single-crystal X-ray diffraction of methyl esters (to avoid carboxylic acid disorder) confirms biphenyl dihedral angles (~30–45°) and hydrogen-bonding motifs. Compare with Cambridge Structural Database entries (e.g., 4-chlorobiphenyl derivatives) to assess conformational trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
